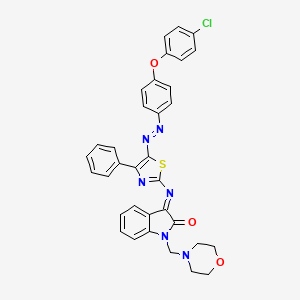
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- is a complex organic compound with a unique structure that combines indole, thiazole, and azo functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- typically involves multiple steps, including the formation of the indole core, the thiazole ring, and the azo linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Azo Linkage Formation: The azo linkage is typically formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.
作用機序
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2H-Indol-2-one derivatives: Compounds with similar indole cores but different substituents.
Thiazole derivatives: Compounds with thiazole rings and various functional groups.
Azo compounds: Compounds with azo linkages and different aromatic groups.
Uniqueness
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-(4-morpholinylmethyl)- lies in its combination of indole, thiazole, and azo functionalities This combination imparts unique chemical and biological properties, making it distinct from other similar compounds
特性
CAS番号 |
139050-45-6 |
|---|---|
分子式 |
C34H27ClN6O3S |
分子量 |
635.1 g/mol |
IUPAC名 |
(3E)-3-[[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C34H27ClN6O3S/c35-24-10-14-26(15-11-24)44-27-16-12-25(13-17-27)38-39-32-30(23-6-2-1-3-7-23)36-34(45-32)37-31-28-8-4-5-9-29(28)41(33(31)42)22-40-18-20-43-21-19-40/h1-17H,18-22H2/b37-31+,39-38? |
InChIキー |
GFKNPEJIUGFVRI-JTJCPQIOSA-N |
異性体SMILES |
C1COCCN1CN2C3=CC=CC=C3/C(=N\C4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=C(C=C6)Cl)C7=CC=CC=C7)/C2=O |
正規SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC6=CC=C(C=C6)Cl)C7=CC=CC=C7)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



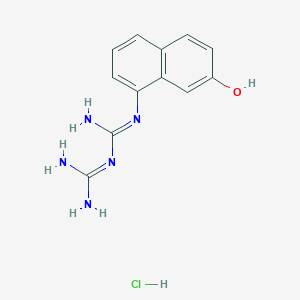

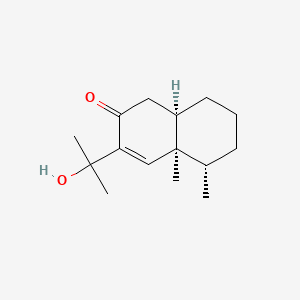
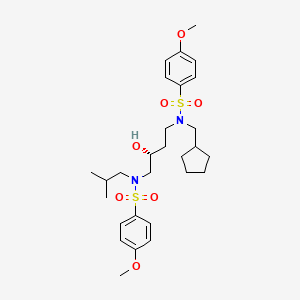
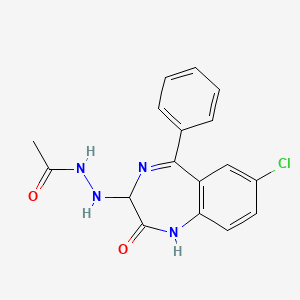
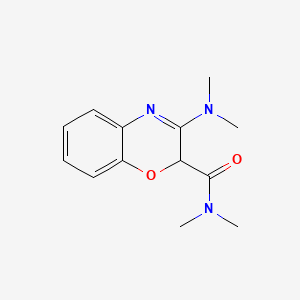


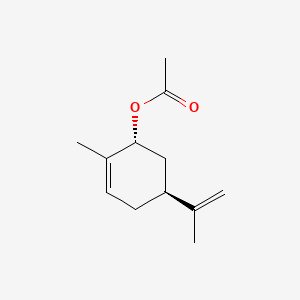

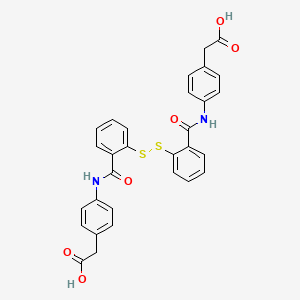
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

